4-(4-fluorophenyl)-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-(4-FLUOROPHENYL)-3-(PHENYLAMINO)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a synthetic organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorophenyl and phenylamino groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-FLUOROPHENYL)-3-(PHENYLAMINO)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters.
Introduction of the fluorophenyl group: This step may involve nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Amination: The phenylamino group can be introduced via amination reactions using aniline derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs, such as amines or alcohols.
Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a valuable ligand in coordination chemistry.
Biology
In biological research, the compound might be studied for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, such as cancer, inflammation, or neurological disorders.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(4-FLUOROPHENYL)-3-(PHENYLAMINO)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE would depend on its specific biological activity. Generally, such compounds may act by:
Binding to specific receptors: This can modulate the activity of enzymes or other proteins.
Inhibiting enzymes: The compound may inhibit key enzymes involved in disease pathways.
Modulating signaling pathways: It could affect cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridine
- 3-(Phenylamino)-1H-pyrazolo[3,4-b]pyridine
Uniqueness
The unique combination of fluorophenyl and phenylamino groups in 4-(4-FLUOROPHENYL)-3-(PHENYLAMINO)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE may confer distinct chemical and biological properties compared to its analogs. This could result in different reactivity, binding affinity, and biological activity.
Properties
Molecular Formula |
C18H15FN4O |
---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
3-anilino-4-(4-fluorophenyl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C18H15FN4O/c19-12-8-6-11(7-9-12)14-10-15(24)21-18-16(14)17(22-23-18)20-13-4-2-1-3-5-13/h1-9,14H,10H2,(H3,20,21,22,23,24) |
InChI Key |
YHTZQWDBKGAKNY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NN=C2NC1=O)NC3=CC=CC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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